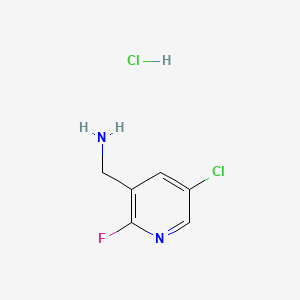

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.

Nucleophilic Substitution: The 5-chloro-2-fluoropyridine undergoes nucleophilic substitution with a suitable amine, such as methanamine, in the presence of a base like sodium hydride or potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and fluorine at position 2 participate in nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nature of the pyridine ring facilitates these reactions.

| Position | Reagent | Conditions | Product |

|---|---|---|---|

| 5-Chloro | Sodium methoxide | Polar aprotic solvent, 80–100°C | 5-Methoxy derivative |

| 2-Fluoro | Ammonia | High-pressure reactor, 120°C | 2-Amino derivative (limited reactivity) |

Fluorine's poor leaving-group ability restricts substitution at position 2, while chlorine at position 5 undergoes displacement with alkoxides or amines.

Amine Functional Group Reactions

The primary amine group undergoes typical reactions:

Acylation

Reacts with acetyl chloride or anhydrides to form amides:

R-NH2+Ac2O→R-NH-Ac+H2O

-

Conditions : Pyridine catalyst, room temperature.

Alkylation

Forms secondary amines with alkyl halides:

R-NH2+R’-X→R-NH-R’+HX

-

Reagents : Methyl iodide, K2CO3 in DMF.

Schiff Base Formation

Condenses with carbonyl compounds:

R-NH2+R”CHO→R-N=CH-R”+H2O

Coupling Reactions

The halogenated pyridine core enables cross-coupling reactions:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Aryl boronic acids | Biaryl derivatives |

| Sonogashira | Pd/C, CuI | Terminal alkynes | Alkynylated pyridines |

Chlorine at position 5 shows higher reactivity than fluorine in palladium-mediated couplings .

Oxidation

-

Amine Oxidation : Forms nitro derivatives using KMnO4 in acidic media.

-

Pyridine N-Oxidation : Yields N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid).

Reduction

Comparative Reactivity with Analogues

Data for structurally similar compounds highlight electronic effects:

| Compound | Cl Reactivity (SNAr) | F Reactivity (SNAr) | Amine pKa |

|---|---|---|---|

| 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine | High | Low | 8.2 |

| 1-(5-Bromo-2-fluoropyridin-3-yl)methanamine | Higher | Low | 8.1 |

| 1-(3-Fluoropyridin-2-yl)methanamine | N/A | Moderate | 7.9 |

The electron-withdrawing fluorine at position 2 deactivates the ring, reducing substitution rates compared to non-fluorinated analogues.

Scientific Research Applications

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of advanced materials with specific electronic properties.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and receptor binding.

Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in neurological pathways, thereby modulating neurotransmitter levels and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

- 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

- 1-(5-Fluoropyridin-3-yl)methanamine hydrochloride

Uniqueness

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms imparts distinct electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.

Biological Activity

1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents, which influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula: C6H7ClFN2

- Molecular Weight: 160.58 g/mol

- Structure:

- The compound features a pyridine ring with a chlorine atom at the 5-position and a fluorine atom at the 2-position, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the chlorine and fluorine atoms enhances its binding affinity, allowing it to modulate various biochemical pathways.

Target Interactions

- Enzymatic Inhibition: The compound has been shown to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Binding: Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for neurological applications.

Anticancer Activity

Some studies have explored the cytotoxic effects of similar pyridine derivatives against cancer cell lines. For instance, compounds with similar structural motifs have shown significant growth inhibition in leukemia and breast cancer cell lines.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| CEM-13 (Leukemia) | <0.5 | Similar Compound A |

| MCF-7 (Breast Cancer) | 1.93 | Similar Compound B |

Case Studies

- Antimalarial Activity: A study involving pyrimidine derivatives showed promising results against Plasmodium falciparum, with significant reductions in parasitemia observed in murine models. Although not directly tested, the structural similarities suggest that this compound could exhibit similar properties.

- Neurotoxicity Assessment: In vitro studies using SH-SY5Y neuroblastoma cells indicated no significant toxicity at concentrations up to 25 µM, suggesting a favorable safety profile for neurological applications.

Properties

Molecular Formula |

C6H7Cl2FN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

(5-chloro-2-fluoropyridin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H |

InChI Key |

MPGJFNQESNACLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CN)F)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.